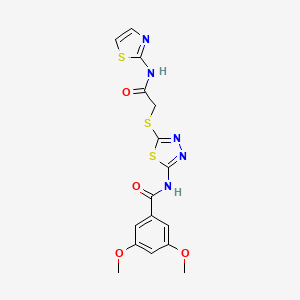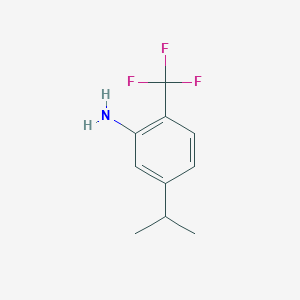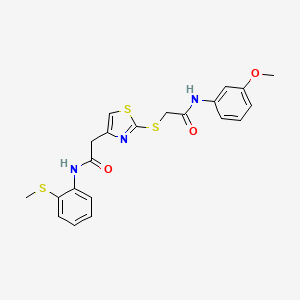
(E)-3-(3,4-dimethoxyphenyl)-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3,4-dimethoxyphenyl)-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H17N5O3 and its molecular weight is 351.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on similar pyrazole-based ligands and their complexes with metals such as cadmium(II) demonstrates the chemical versatility and potential for forming structurally interesting compounds with specific coordination geometries. For example, the synthesis, X-ray crystal structures, and spectroscopic characterization of rare μ-di-σ pyrazole-based bridging keto carbonyl complexes derived from Cd(II) salts highlight the structural and spectroscopic intricacies of these compounds. These findings indicate potential applications in material science and coordination chemistry (Das et al., 2015).
Antimicrobial and Antimycobacterial Activity
Nicotinic acid hydrazide derivatives, including those with pyrazole structures, have been explored for their antimicrobial and antimycobacterial activities. This area of research underscores the potential of pyrazole derivatives in developing new therapeutic agents against infectious diseases. The study on nicotinic acid hydrazide derivatives demonstrates this application, showing how chemical modifications can lead to biologically active compounds (R.V.Sidhaye et al., 2011).
Corrosion Inhibition
The application of pyrazole derivatives in corrosion inhibition represents another significant area of research. Investigations into carbohydrazide-pyrazole compounds reveal their effectiveness in protecting mild steel against corrosion in acidic environments. Such studies not only contribute to our understanding of the chemical mechanisms underlying corrosion protection but also highlight the practical applications of these compounds in industrial settings (Paul et al., 2020).
Molecular Docking and Anticancer Activity
Molecular docking studies of pyrazole derivatives provide insights into their potential interactions with biological targets, which is crucial for the design of new drugs. For instance, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents exemplify the use of computational tools in identifying promising therapeutic candidates (Katariya et al., 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(3,4-dimethoxyphenyl)-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide involves the condensation of 3,4-dimethoxybenzaldehyde with pyridine-4-carboxaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with hydrazine hydrate to form the hydrazide intermediate, which is subsequently cyclized with 1H-pyrazole-5-carboxylic acid to yield the final product.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "pyridine-4-carboxaldehyde", "hydrazine hydrate", "1H-pyrazole-5-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde with pyridine-4-carboxaldehyde in ethanol in the presence of a catalytic amount of piperidine to form the corresponding Schiff base.", "Step 2: Reaction of the Schiff base with hydrazine hydrate in ethanol to form the hydrazide intermediate.", "Step 3: Cyclization of the hydrazide intermediate with 1H-pyrazole-5-carboxylic acid in the presence of a catalytic amount of acetic acid to yield the final product, (E)-3-(3,4-dimethoxyphenyl)-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide." ] } | |
| 1285681-15-3 | |
Formule moléculaire |
C18H17N5O3 |
Poids moléculaire |
351.366 |
Nom IUPAC |
3-(3,4-dimethoxyphenyl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H17N5O3/c1-25-16-4-3-13(9-17(16)26-2)14-10-15(22-21-14)18(24)23-20-11-12-5-7-19-8-6-12/h3-11H,1-2H3,(H,21,22)(H,23,24)/b20-11+ |
Clé InChI |
HPTDXPRCUJAXNY-RGVLZGJSSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=NC=C3)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetamide hydrochloride](/img/structure/B2756249.png)
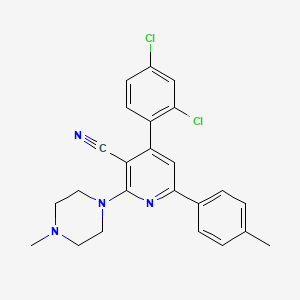
![3-[3-(3-chlorophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2756251.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2756252.png)

![3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2756255.png)
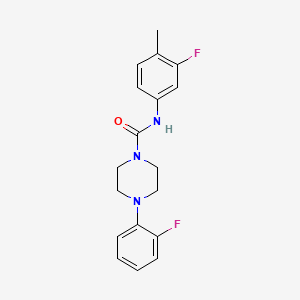
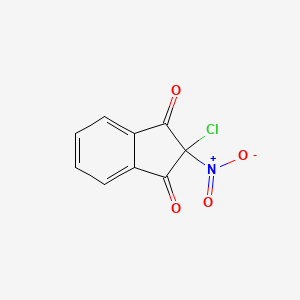

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2756261.png)
